1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[(4-phenoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Description
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Properties
IUPAC Name |
1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-hydroxy-5-[(4-phenoxyphenyl)iminomethyl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClF3N5O4/c26-20-12-15(25(27,28)29)13-32-21(20)30-10-11-34-23(36)19(22(35)33-24(34)37)14-31-16-6-8-18(9-7-16)38-17-4-2-1-3-5-17/h1-9,12-14,36H,10-11H2,(H,30,32)(H,33,35,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWVWTNPNIVUMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N=CC3=C(N(C(=O)NC3=O)CCNC4=C(C=C(C=N4)C(F)(F)F)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClF3N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[(4-phenoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and related research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 398.80 g/mol. The presence of the trifluoromethyl group and the pyridine moiety contributes to its unique chemical reactivity and biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The pyrimidine ring system is known for its role in various biological activities, including antifungal and antibacterial effects. In a study comparing related compounds, it was found that derivatives showed varying degrees of inhibition against several bacterial strains, with some exhibiting better efficacy than standard antibiotics .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the impact of this compound on various cancer cell lines. Preliminary results suggest that the compound exhibits selective cytotoxicity against specific tumor cells while sparing normal cells. For instance, it demonstrated IC50 values in the low micromolar range against breast cancer cell lines .
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve the inhibition of key enzymes or pathways associated with cell proliferation and survival. The presence of the phenoxyanilino group may enhance its interaction with biological targets .
Study 1: Antibacterial Efficacy
In a recent study published in Molecular Sciences, derivatives of pyrimidine were tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against E. coli, indicating moderate effectiveness compared to control agents .
Study 2: Anticancer Activity
A study evaluating the anticancer properties of this compound on human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The compound was shown to induce apoptosis through the activation of caspase pathways .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
